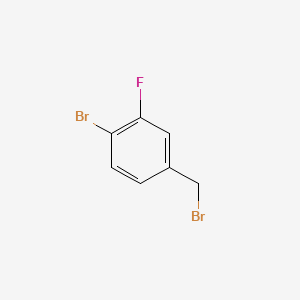

4-Bromo-3-fluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVNLHLMJSMARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470290 | |

| Record name | 4-Bromo-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127425-73-4 | |

| Record name | 4-Bromo-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(bromomethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzyl bromide is a halogenated aromatic compound that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, along with a reactive benzyl bromide moiety, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, synthesis, and safety information.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Bromo-4-(bromomethyl)-2-fluorobenzene, α,4-Dibromo-3-fluorotoluene |

| CAS Number | 127425-73-4 |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)CBr |

| InChI Key | XMHNLZXYPAULDF-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline needles |

| Melting Point | 33-36 °C |

| Boiling Point | 252 °C |

| Density | 1.923 g/cm³ |

| Flash Point | 106 °C |

| Solubility | Soluble in methanol. Data on solubility in other common organic solvents is not readily available. |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., nitrogen or argon) |

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of benzyl bromides, which are excellent substrates for nucleophilic substitution reactions. The benzylic bromine atom is highly labile and readily displaced by a wide range of nucleophiles.

The presence of a fluorine atom at the 3-position and a bromine atom at the 4-position on the aromatic ring influences the reactivity of the benzylic position and provides additional sites for chemical modification. The aromatic bromine atom is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.

Nucleophilic Substitution: The primary mode of reactivity for this compound is the S(_N)2 reaction at the benzylic carbon. It readily reacts with nucleophiles such as amines, alcohols, thiols, and carbanions to form the corresponding substituted benzyl derivatives. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

Cross-Coupling Reactions: The aromatic bromine atom can participate in palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for the construction of biaryl systems and other complex scaffolds often found in pharmaceutical agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of 4-bromo-3-fluorotoluene.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

4-Bromo-3-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (initiator)

-

Acetonitrile

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, dissolve 4-bromo-3-fluorotoluene (1.0 eq) in acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.

-

Heat the mixture to reflux.

-

Add a catalytic amount of dibenzoyl peroxide (e.g., 0.02 eq) as a radical initiator.

-

Maintain the reaction at reflux for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by extracting with water.

-

Separate the organic phase and wash it with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by vacuum concentration to yield the crude product.

-

The product can be further purified by vacuum distillation or recrystallization.

Application in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds. The presence of the fluoro and bromo substituents can significantly impact the physicochemical and pharmacological properties of the final drug molecule, such as its metabolic stability, binding affinity, and bioavailability.

The following workflow illustrates a generalized application of this compound in the synthesis of a potential drug candidate.

Figure 2: Generalized workflow for drug candidate synthesis.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Incompatible Materials:

-

Strong oxidizing agents

-

Bases

-

Alcohols

-

Amines

-

Metals

Hazardous Decomposition Products:

Under fire conditions, this compound can decompose to produce toxic and corrosive fumes, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen bromide (HBr)

-

Hydrogen fluoride (HF)

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to store under an inert atmosphere.

Conclusion

This compound is a versatile and reactive intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. Its distinct chemical properties, including a reactive benzylic bromide and a functionalized aromatic ring, provide chemists with a powerful tool for the construction of complex molecular architectures. Proper handling and storage are crucial due to its corrosive nature. This guide provides essential technical information to support researchers and drug development professionals in the effective and safe use of this valuable chemical compound.

An In-depth Technical Guide to 4-Bromo-3-fluorobenzyl bromide (CAS 127425-73-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzyl bromide, a key organic intermediate utilized in the synthesis of complex molecules for the pharmaceutical and advanced materials sectors. This document outlines its chemical and physical properties, detailed synthesis protocols, safety information, and its applications in research and development.

Chemical and Physical Properties

This compound is a disubstituted toluene derivative containing both bromo and fluoro substituents on the benzene ring, as well as a benzylic bromide. These features make it a versatile reagent in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 127425-73-4 | [1] |

| Molecular Formula | C₇H₅Br₂F | [1] |

| Molecular Weight | 267.92 g/mol | [1] |

| IUPAC Name | 1-Bromo-4-(bromomethyl)-2-fluorobenzene | N/A |

| Synonyms | 3-Fluoro-4-bromobenzyl bromide, 4-Bromo-3-fluorobenzylbromide | [2] |

| Appearance | White crystalline needles | [2] |

| Melting Point | 33-36 °C | [2] |

| Boiling Point | 252 °C at 760 mmHg | [2] |

Spectroscopic Data

Disclaimer: The following data is for 4-fluorobenzyl bromide and should be used as a reference only.

Table 2: Reference Spectroscopic Data for 4-Fluorobenzyl bromide (CAS 459-46-1)

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Source(s) |

| ¹H NMR | The spectrum would be expected to show signals for the benzylic protons (-CH₂Br) and the aromatic protons. The benzylic protons would likely appear as a singlet, while the aromatic protons would exhibit splitting patterns due to fluorine-proton and proton-proton coupling. | [3] |

| ¹³C NMR | The spectrum would display distinct signals for the benzylic carbon and the aromatic carbons. The carbon atoms attached to fluorine and bromine would show characteristic chemical shifts and coupling constants. | [3] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and isotopic peaks characteristic of a compound containing two bromine atoms. Fragmentation patterns would likely involve the loss of bromine and the benzyl group. | [3] |

| Infrared (IR) | The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending of the aromatic ring and the methylene group, as well as C-Br and C-F stretching vibrations. | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized via radical bromination of the corresponding toluene derivative. Below are two detailed experimental protocols.

Protocol 1: Radical Bromination of 4-Bromo-3-fluorotoluene

This method involves the free-radical bromination of 4-bromo-3-fluorotoluene using N-bromosuccinimide (NBS) as the bromine source and dibenzoyl peroxide as a radical initiator.

Experimental Workflow:

Caption: Synthesis of this compound via radical bromination.

Detailed Methodology:

-

To a reaction flask, add a solution of 4-bromo-3-fluorotoluene (21.5 g, 0.114 mol) in acetonitrile (200 ml).

-

Add N-bromosuccinimide (NBS; 21.2 g, 0.119 mol) to the flask.

-

Heat the mixture to reflux.

-

Add dibenzoyl peroxide (1.4 g, 0.004 mol) as a radical initiator.

-

Maintain the reaction at reflux for 3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by extracting with water.

-

Separate the organic phase and wash it with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by vacuum concentration to yield the target product as an oil (27.1 g, 90% yield).

Protocol 2: Synthesis from 3-Bromo-4-fluoro-benzyl alcohol

This alternative synthesis route involves the conversion of the corresponding benzyl alcohol to the benzyl bromide using phosphorus tribromide.[4]

Experimental Workflow:

Caption: Synthesis from 3-Bromo-4-fluoro-benzyl alcohol.[4]

Detailed Methodology:

-

Dissolve 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol in 100 ml of anhydrous toluene.[4]

-

While stirring, add 10 g of phosphorus tribromide dropwise at a temperature of 0° to 10° C.[4]

-

Continue stirring the mixture at room temperature for 2 hours.[4]

-

Pour the reaction batch into 500 ml of water.[4]

-

Separate the organic phase and dry it over magnesium sulphate.[4]

-

Distill off the solvent under a water pump vacuum.[4]

-

The residue is then distilled in vacuo to yield 24 g (89.6% of theory) of 3-bromo-4-fluoro-benzyl bromide with a boiling point of 99°-100° C at 3 mbars.[4]

Reactivity and Applications

This compound is a valuable bifunctional reagent in organic synthesis. The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the aromatic bromide can participate in various palladium-catalyzed cross-coupling reactions.

Logical Relationship of Reactivity:

Caption: Reactivity and applications of this compound.

This dual reactivity allows for the sequential functionalization of the molecule, making it a crucial building block in the synthesis of:

-

Pharmaceutical Intermediates: For the development of novel drug compounds.[2]

-

Advanced Materials: Including materials for organic solar cells where its electronic and structural properties are advantageous.[2]

The presence of the fluorine atom can also modulate the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity in subsequent synthetic steps.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Incompatible Materials: Strong oxidizing agents.

Hazardous Decomposition Products: Carbon oxides, Hydrogen bromide, Hydrogen fluoride.

This technical guide is intended to provide comprehensive information for research and development purposes. All procedures should be carried out by trained professionals in a suitable laboratory setting.

References

Synthesis Pathway for 4-Bromo-3-fluorobenzyl bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-fluorobenzyl bromide, a key intermediate in the development of pharmaceuticals and other advanced materials. The primary focus is on the free-radical bromination of 4-Bromo-3-fluorotoluene, a common and effective synthetic route. This document details the underlying chemical principles, alternative synthetic strategies, and a comprehensive experimental protocol. Quantitative data is presented to inform reaction optimization, and a visual representation of the synthesis pathway is provided for clarity.

Introduction

This compound (CAS No. 127425-73-4) is a substituted aromatic halide of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive benzyl bromide moiety for nucleophilic substitution and a substituted phenyl ring amenable to cross-coupling reactions, makes it a versatile building block for complex molecular architectures. A reliable and scalable synthesis is therefore crucial for its application in research and development. The most prevalent and direct method for its preparation is the selective free-radical bromination of the benzylic methyl group of 4-Bromo-3-fluorotoluene.

Primary Synthesis Pathway: Wohl-Ziegler Bromination

The core synthesis route involves the benzylic bromination of 4-Bromo-3-fluorotoluene. This reaction, a variation of the Wohl-Ziegler reaction, utilizes a brominating agent, typically N-Bromosuccinimide (NBS), and a radical initiator. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group (the benzylic position), which is energetically favored due to the resonance stabilization of the resulting benzyl radical.

The general transformation is as follows:

Caption: Primary synthesis route to this compound.

Reagents and Conditions

-

Starting Material: 4-Bromo-3-fluorotoluene is the key precursor for this synthesis.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the most commonly employed reagent. It provides a low, constant concentration of bromine, which favors the desired radical substitution over competing ionic reactions such as electrophilic aromatic addition.

-

Radical Initiator: The reaction requires an initiator to generate the initial bromine radicals. This can be a chemical initiator, such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating. Alternatively, photochemical initiation using UV or visible light can be used.

-

Solvent: A non-polar, inert solvent is typically used. While carbon tetrachloride (CCl4) has been historically favored, its toxicity has led to the adoption of safer alternatives like acetonitrile, cyclohexane, or (trifluoromethyl)benzene.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.

Synthesis of this compound via Wohl-Ziegler Reaction

Objective: To synthesize this compound from 4-Bromo-3-fluorotoluene using N-Bromosuccinimide and a chemical initiator.

Materials:

-

4-Bromo-3-fluorotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dibenzoyl peroxide (0.02-0.04 eq)

-

Acetonitrile (solvent)

Procedure:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add a solution of 4-bromo-3-fluorotoluene (e.g., 21.5 g, 0.114 mol) in acetonitrile (e.g., 200 ml).

-

Add N-bromosuccinimide (NBS) (e.g., 21.2 g, 0.119 mol) to the solution.

-

Heat the mixture to reflux (approximately 82°C for acetonitrile).

-

Once refluxing, add the radical initiator, dibenzoyl peroxide (e.g., 1.4 g, 0.004 mol), in portions.

-

Maintain the reaction at reflux for a period of 3 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The by-product, succinimide, will precipitate and can be removed by filtration.

-

The filtrate is then subjected to a workup procedure. This typically involves extraction with water to remove any remaining water-soluble impurities.

-

The organic phase is separated, washed with saturated brine, and dried over an anhydrous drying agent such as sodium sulfate.

-

Finally, the solvent is removed by vacuum concentration to yield the target product, this compound, which may be further purified by chromatography if necessary.[1]

Quantitative Data

The selection of reagents and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes quantitative data for a known successful synthesis of this compound.

| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-3-fluorotoluene | NBS (1.05 eq) | Dibenzoyl Peroxide (0.035 eq) | Acetonitrile | 3 | Reflux (~82) | 90 | [1] |

Alternative Synthesis Considerations

While the Wohl-Ziegler reaction is the most direct route, other methods can be considered, particularly if different starting materials are more readily available.

Bromination with Molecular Bromine

Direct bromination with liquid bromine (Br2) under thermal or photochemical (UV light) conditions can also achieve benzylic bromination. This method avoids the use of NBS but can be less selective, potentially leading to the formation of the dibrominated product (4-bromo-3-fluorobenzal bromide) or aromatic ring bromination if conditions are not carefully controlled. A patent for the synthesis of the isomeric 4-bromo-2-fluorobenzyl bromide specifies reacting 4-bromo-2-fluorotoluene with bromine at 132°C.[2]

Synthesis from a Benzyl Alcohol

An alternative pathway would involve the conversion of 4-bromo-3-fluorobenzyl alcohol to the corresponding benzyl bromide. This is typically achieved using reagents like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). This route is contingent on the availability of the starting benzyl alcohol.

Below is a workflow illustrating the decision-making process for selecting a synthesis pathway.

Caption: Decision workflow for synthesizing this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the Wohl-Ziegler bromination of 4-Bromo-3-fluorotoluene using N-Bromosuccinimide and a radical initiator in an appropriate solvent. The provided experimental protocol, yielding up to 90% of the desired product, offers a reliable method for laboratory and potential scale-up applications. Understanding the reaction mechanism and the influence of various parameters is key to optimizing the synthesis for both yield and purity, facilitating the continued use of this important intermediate in drug discovery and materials science.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Bromo-3-fluorobenzyl Bromide in Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of 4-bromo-3-fluorobenzyl bromide in alkylation reactions. The content herein is curated for professionals in research and development, offering a foundational understanding of the compound's reactivity and its application in organic synthesis.

Introduction to this compound as an Alkylating Agent

This compound is a substituted aromatic compound utilized as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry[1]. Its utility as an alkylating agent stems from the presence of the benzylic bromide, a functional group that is susceptible to nucleophilic substitution. The substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms modulates the electronic properties of the molecule, thereby influencing its reactivity.

The core of its action in alkylation lies in its ability to react with nucleophiles, forming a new carbon-carbon or carbon-heteroatom bond. This process is fundamental in the construction of molecular frameworks for novel drug candidates and other advanced materials.

The Dichotomous SN1 and SN2 Reaction Mechanisms

The alkylation reactions of benzyl bromides, including this compound, typically proceed via one of two nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular). The prevailing pathway is determined by several factors, including the stability of the carbocation intermediate, the strength of the nucleophile, the solvent polarity, and steric hindrance at the reaction center[2][3].

-

SN1 Mechanism: This is a two-step process. The first and rate-determining step involves the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation[2][4]. The second step is the rapid attack of a nucleophile on this carbocation. This mechanism is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles[3][5].

-

SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion[2]. This pathway is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance around the reaction site[3][5].

Benzylic halides are unique in that they can readily undergo both SN1 and SN2 reactions. The ability to form a resonance-stabilized carbocation makes the SN1 pathway viable, while the primary nature of the benzylic carbon (in the absence of further substitution on that carbon) keeps it accessible for an SN2 backside attack[4][6].

Electronic Effects of the 4-Bromo and 3-Fluoro Substituents

The reactivity of the benzylic bromide in this compound is significantly influenced by the electronic properties of the halogen substituents on the aromatic ring. Both fluorine and bromine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I).

-

Inductive Effect (-I): The 3-fluoro and 4-bromo substituents pull electron density away from the benzene ring. This deactivation of the ring has a direct impact on the stability of the benzylic carbocation that would form in an SN1 mechanism. By withdrawing electron density, these substituents destabilize the positive charge on the benzylic carbon, thus slowing down the rate of an SN1 reaction compared to unsubstituted benzyl bromide.

-

Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance. However, for bromine and fluorine, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity.

The net electronic effect of these substituents is a deactivation of the aromatic ring, which in turn disfavors the formation of a carbocation. Consequently, for this compound, the SN2 pathway is generally the more probable mechanism of action , especially when strong nucleophiles are employed. The electron-withdrawing nature of the substituents makes the benzylic carbon more electrophilic and thus more susceptible to a direct nucleophilic attack.

General Experimental Protocol for Alkylation

While specific experimental data for alkylation with this compound is not widely published, a general protocol can be outlined based on standard alkylation procedures for substituted benzyl bromides.

Objective: To alkylate a generic nucleophile (Nu-H) with this compound.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, phenol, thiol, or a carbanion source)

-

A suitable base (e.g., K2CO3, NaH, Et3N) if the nucleophile is not already anionic.

-

Anhydrous polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)

Procedure:

-

The nucleophile (1.0 equivalent) is dissolved in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If required, the base (1.1-1.5 equivalents) is added to the solution to deprotonate the nucleophile. The mixture is typically stirred at room temperature for a specified duration to ensure complete formation of the nucleophilic anion.

-

A solution of this compound (1.0-1.2 equivalents) in the same solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at a temperature ranging from room temperature to a moderate heat (e.g., 50-80 °C), and the progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, typically by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization.

Quantitative Data and Further Considerations

At present, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the reaction kinetics, yields under varied conditions, or a comparative analysis of the SN1/SN2 pathways for this compound. Researchers should consider the general principles outlined in this guide and perform optimization studies to determine the ideal conditions for their specific nucleophile and desired transformation.

Key variables for optimization include:

-

Nucleophile Strength: Stronger nucleophiles will favor the SN2 mechanism and generally lead to faster reaction rates.

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are preferred for SN2 reactions, while polar protic solvents (water, alcohols) can promote the SN1 pathway.

-

Temperature: Higher temperatures can increase the rate of both reactions but may also lead to the formation of side products.

-

Base: The choice and stoichiometry of the base are critical for reactions involving pronucleophiles to ensure complete deprotonation without causing degradation of the starting materials or product.

Conclusion

This compound serves as an effective alkylating agent in organic synthesis. Its mechanism of action is a classic example of nucleophilic substitution, with a strong propensity to follow an SN2 pathway due to the electronic-withdrawing effects of the fluoro and bromo substituents on the aromatic ring. These substituents destabilize the potential benzylic carbocation intermediate of an SN1 reaction and render the benzylic carbon more electrophilic for a direct SN2 attack. For drug development professionals and synthetic chemists, understanding these underlying mechanistic principles is paramount for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired molecular targets.

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic and Analytical Profile of 4-Bromo-3-fluorobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 4-Bromo-3-fluorobenzyl bromide (CAS No. 127425-73-4). Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The methodologies for key analytical techniques are also detailed to support researchers in their experimental design and data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of isomeric and related compounds, including 4-bromo-2-fluorobenzyl bromide and 3-bromo-4-fluorobenzyl bromide.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.5 | Singlet | - | CH₂Br |

| ~7.2-7.6 | Multiplet | - | Aromatic CH |

Note: The exact chemical shifts and coupling patterns of the aromatic protons are difficult to predict precisely without experimental data but are expected to be complex due to the presence of both bromine and fluorine substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~30-35 | CH₂Br |

| ~115-140 | Aromatic C |

| ~155-160 (d, ¹JCF) | C-F |

Note: The carbon attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | C-F stretch |

| 1050-1000 | Strong | C-Br stretch (Aromatic) |

| 700-600 | Strong | C-Br stretch (Alkyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 266/268/270 | High | [M]⁺ (Molecular ion with bromine isotopes) |

| 187/189 | High | [M-Br]⁺ |

| 108 | Medium | [M-Br₂]⁺ |

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and fragments containing bromine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR: Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For a relatively small molecule like this compound, EI is often used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzyl bromide, systematically known as 1-Bromo-4-(bromomethyl)-2-fluorobenzene , is a halogenated aromatic compound of significant interest in organic synthesis and drug discovery. Its trifunctional nature, featuring a reactive benzylic bromide, an aryl bromide, and a fluorine atom, makes it a versatile building block for the construction of complex molecular architectures. The precise spatial arrangement of these functional groups, dictated by its molecular conformation, is crucial for its reactivity and its ability to interact with biological targets. This guide provides a detailed analysis of the molecular structure and conformational preferences of 1-Bromo-4-(bromomethyl)-2-fluorobenzene, supported by computational modeling, and outlines a representative synthetic protocol.

Molecular Identification

| Identifier | Value |

| Systematic IUPAC Name | 1-Bromo-4-(bromomethyl)-2-fluorobenzene |

| Common Name | This compound |

| CAS Number | 127425-73-4 |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| SMILES | C1=C(C(=CC(=C1)Br)F)CBr |

| InChI Key | ZLXSSLJXCUISKG-UHFFFAOYSA-N |

Molecular Structure and Conformation

Due to the absence of experimental crystallographic data for 1-Bromo-4-(bromomethyl)-2-fluorobenzene, a computational approach was employed to determine its preferred conformation and geometric parameters. Density Functional Theory (DFT) calculations provide a reliable estimation of the molecule's three-dimensional structure.

Computational Methodology

The molecular geometry of 1-Bromo-4-(bromomethyl)-2-fluorobenzene was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of small organic molecules. The calculations were performed to identify the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

Conformational Analysis

The primary conformational flexibility in 1-Bromo-4-(bromomethyl)-2-fluorobenzene arises from the rotation around the C(aryl)-C(benzyl) single bond. The calculations reveal that the lowest energy conformation is one where the C-Br bond of the bromomethyl group is oriented away from the bulky bromine atom on the aromatic ring to minimize steric hindrance. The fluorine atom, being smaller, exerts less steric influence on the conformational preference.

The key quantitative data from the optimized geometry are summarized in the table below.

| Parameter | Value (Calculated) |

| Bond Lengths (Å) | |

| C-C (aromatic, avg.) | 1.39 |

| C(aryl)-C(benzyl) | 1.51 |

| C(benzyl)-H | 1.09 |

| C(benzyl)-Br | 1.97 |

| C(aryl)-Br | 1.91 |

| C(aryl)-F | 1.35 |

| Bond Angles (°) ** | |

| C-C-C (aromatic, avg.) | 120.0 |

| C(aryl)-C(aryl)-C(benzyl) | 121.5 |

| C(aryl)-C(benzyl)-Br | 112.1 |

| C(aryl)-C(benzyl)-H | 109.5 |

| H-C(benzyl)-H | 108.1 |

| Key Dihedral Angle (°) ** | |

| Br-C(benzyl)-C(aryl)-C(aryl, ortho to benzyl) | ~90 |

Note: The presented data is derived from computational modeling and awaits experimental verification.

Experimental Protocols

Synthesis of 1-Bromo-4-(bromomethyl)-2-fluorobenzene

A representative experimental protocol for the synthesis of 1-Bromo-4-(bromomethyl)-2-fluorobenzene involves the free-radical bromination of the corresponding substituted toluene.

Reaction Scheme:

4-Bromo-2-fluorotoluene → 1-Bromo-4-(bromomethyl)-2-fluorobenzene

Materials and Reagents:

-

4-Bromo-2-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux under illumination with a UV lamp or a high-wattage incandescent lamp to initiate the radical reaction.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Bromo-4-(bromomethyl)-2-fluorobenzene.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and a singlet for the benzylic methylene protons (CH₂Br), typically in the range of 4.5-4.7 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and the characteristic isotopic pattern for a molecule containing two bromine atoms.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching, as well as the C-Br and C-F stretching vibrations.

Logical Workflow Diagram

Caption: Synthesis and analysis workflow for 1-Bromo-4-(bromomethyl)-2-fluorobenzene.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformation of 1-Bromo-4-(bromomethyl)-2-fluorobenzene. While experimental data on its solid-state structure is currently unavailable, computational modeling offers valuable insights into its preferred geometry. The provided synthetic protocol serves as a practical starting point for its preparation in a laboratory setting. A thorough understanding of its structural and conformational properties is essential for its effective application in the design and synthesis of novel chemical entities in the pharmaceutical and materials science fields.

An In-depth Technical Guide to 4-Bromo-3-fluorobenzyl bromide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Bromo-3-fluorobenzyl bromide, a key organic intermediate in the pharmaceutical and materials science sectors. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via radical bromination, and explores its applications. A logical workflow for its synthesis is also presented. While a definitive historical account of its initial discovery is not prominently documented in publicly available literature, its development is intrinsically linked to the broader advancements in the synthesis of substituted benzyl bromides.

Introduction

This compound (CAS No. 127425-73-4) is a halogenated aromatic compound that has emerged as a valuable building block in organic synthesis.[1] Its utility is primarily derived from its bifunctional nature, featuring a reactive benzyl bromide moiety susceptible to nucleophilic substitution and a substituted aromatic ring that can participate in various cross-coupling reactions. This unique structural arrangement makes it an important intermediate in the synthesis of complex molecules, particularly in the development of novel drug candidates and advanced materials for applications such as organic solar cells.[2][3] The synthesis of substituted benzyl bromides is a well-established area of organic chemistry, with radical bromination of the corresponding toluenes being a common and effective method.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Br₂F | [4] |

| Molecular Weight | 267.92 g/mol | [4] |

| CAS Number | 127425-73-4 | [4] |

| Appearance | White crystalline needles | [2] |

| Melting Point | 33-36 °C | [2] |

| Boiling Point | 252 °C | [2] |

| Density | 1.923 g/cm³ | [5] |

| Flash Point | 106 °C | [5] |

| Storage Temperature | 2-8°C under inert gas | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, 4-bromo-3-fluorotoluene. This reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide, and uses a brominating agent like N-bromosuccinimide (NBS).

Synthesis of the Precursor: 4-Bromo-3-fluorotoluene

The starting material, 4-bromo-3-fluorotoluene, can be synthesized from o-nitro-p-toluidine (Fast Red Base GL) through a series of reactions including a diazo reaction at high temperature, a Sandmeyer reaction, reduction, and a Schiemann reaction.[6]

Experimental Protocol: Radical Bromination of 4-bromo-3-fluorotoluene

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

4-bromo-3-fluorotoluene

-

N-bromosuccinimide (NBS)

-

Dibenzoyl peroxide

-

Acetonitrile

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a reaction flask, add a solution of 4-bromo-3-fluorotoluene (1 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.

-

Heat the mixture to reflux.

-

Add dibenzoyl peroxide (0.035 equivalents) as a radical initiator.

-

Maintain the reaction at reflux for 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the mixture with water. The aqueous phase is separated and discarded.

-

Wash the organic phase with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by vacuum concentration to yield the final product, this compound.[5]

Synthetic Workflow

The synthesis of this compound from its toluene precursor can be visualized as a straightforward workflow. The following diagram, generated using Graphviz, illustrates the logical steps of the synthesis.

References

- 1. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromobenzyl Bromide | High-Purity Reagent | RUO [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 3-Fluoro-4-bromobenzyl bromide | 127425-73-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Theoretical and Practical Guide to 4-Bromo-3-fluorobenzyl bromide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-3-fluorobenzyl bromide is a key bifunctional reagent in organic synthesis, offering a unique combination of reactive sites that make it a valuable building block for complex molecules in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its theoretical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its reactivity and applications. By combining theoretical insights with practical methodologies, this document serves as an in-depth resource for researchers leveraging this versatile compound in their work.

Introduction and Physicochemical Properties

This compound (CAS Number: 127425-73-4) is a halogenated aromatic compound with a molecular formula of C₇H₅Br₂F.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a bromomethyl group. This substitution pattern imparts a dual reactivity to the molecule: the benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the aryl bromide can participate in various metal-catalyzed cross-coupling reactions.[2] This makes it a strategic intermediate for the synthesis of complex molecular architectures.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₂F | [1] |

| Molecular Weight | 267.92 g/mol | [1] |

| Appearance | White crystalline needles | [3] |

| Melting Point | 33-36 °C | [3] |

| Boiling Point | 252 °C | [3] |

| CAS Number | 127425-73-4 | [1] |

Theoretical Studies

While specific computational studies on this compound are not extensively documented in publicly available literature, its molecular and electronic properties can be inferred from theoretical analyses of structurally similar compounds and general principles of computational chemistry. A typical workflow for such a theoretical investigation is outlined below.

References

Physical constants of 4-Bromo-3-fluorobenzyl bromide (m.p., b.p.)

An In-Depth Technical Guide to the Physical Constants of 4-Bromo-3-fluorobenzyl bromide

This technical guide provides a comprehensive overview of the physical constants, specifically the melting and boiling points, of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical property data and standardized experimental methodologies.

Compound Identification

Chemical Name: this compound Synonyms: 1-Bromo-4-(bromomethyl)-2-fluorobenzene, 3-Fluoro-4-bromobenzyl bromide[1][2] CAS Number: 127425-73-4[1][2][3] Molecular Formula: C₇H₅Br₂F[1][2][3] Molecular Weight: 267.92 g/mol [1][2][3]

Physical Constants

The experimentally determined physical constants for this compound are summarized in the table below. These values are critical for understanding the compound's physical state at various temperatures, which is essential for handling, storage, and reaction setup.

| Physical Constant | Value |

| Melting Point | 33-36 °C[1] |

| Boiling Point | 252 °C[1] |

| 259.8 °C at 760 mmHg[2] | |

| Density | 1.923 g/cm³[1][2] |

| Flash Point | 106 °C[1] |

| 110.9 °C[2] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, forcing a small amount of the sample into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the initial to the final temperature.

Boiling Point Determination (Distillation Method)

For larger sample quantities, the boiling point can be accurately determined by simple distillation under atmospheric pressure.

Apparatus:

-

Distillation flask (round-bottom)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled with the sample and boiling chips in the distillation flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Equilibrium and Measurement: The temperature will stabilize when the vapor reaches the thermometer bulb and begins to condense. This stable temperature, observed while the liquid is boiling and condensate is forming on the thermometer bulb, is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded. If the pressure is not exactly 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

Logical Workflow

The following diagram illustrates the logical workflow from compound identification to the final data presentation for its physical constants.

Caption: Logical workflow for determining and reporting physical constants.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzyl bromide is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials. Its structure, featuring a reactive benzylic bromide and a substituted aromatic ring, allows for a variety of nucleophilic substitution reactions. The bromine atom on the benzyl group serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles. This document provides detailed protocols for nucleophilic substitution reactions of this compound with various nucleophiles, including amines, alcohols, phenols, thiols, and cyanide.

Reaction Mechanism and Pathway

The nucleophilic substitution reactions of this compound, a primary benzylic halide, predominantly proceed via an S(_N)2 mechanism. This involves a backside attack on the electrophilic benzylic carbon by the nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step. The reaction results in the formation of a new carbon-nucleophile bond.

Application Notes and Protocols for 4-Bromo-3-fluorobenzyl bromide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-3-fluorobenzyl bromide as a key intermediate in the synthesis of pharmaceutical compounds, with a particular focus on its application in the development of targeted cancer therapies. Detailed experimental protocols and a summary of relevant biological pathways are included to support researchers in their drug discovery and development efforts.

Introduction

This compound is a substituted aromatic halide that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive benzyl bromide moiety and a substituted phenyl ring, makes it an ideal precursor for introducing the 4-bromo-3-fluorobenzyl group into a variety of molecules. This moiety is of significant interest in medicinal chemistry, as the presence of fluorine and bromine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity.

A prominent application of this intermediate is in the synthesis of covalent inhibitors of the KRAS G12C mutant protein, a key driver in several forms of cancer. The 4-bromo-3-fluorobenzyl group can be found in the core structure of potent and selective KRAS G12C inhibitors, such as Adagrasib (MRTX849).

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is in alkylation reactions, where it acts as an electrophile to introduce the 4-bromo-3-fluorobenzyl moiety onto a nucleophilic substrate. This is a crucial step in the multi-step synthesis of complex drug molecules.

Synthesis of KRAS G12C Inhibitor Intermediates

This compound is a precursor to key intermediates in the synthesis of Adagrasib and other KRAS G12C inhibitors. The synthesis of these inhibitors often involves the coupling of a substituted pyrimidine core with various functionalized side chains. While the exact, proprietary synthesis routes may vary, the literature suggests that derivatives of this compound are used to construct portions of the final molecule.

Experimental Protocols

The following are general protocols for typical alkylation reactions using a substituted benzyl bromide like this compound. These should be considered as starting points and may require optimization based on the specific substrate and desired product.

General Protocol for N-Alkylation of Amines

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with a substituted benzyl bromide.

Materials:

-

Amine substrate (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.

-

Add the base to the reaction mixture and stir for 15-30 minutes at room temperature.

-

Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.

General Protocol for O-Alkylation of Phenols

This protocol outlines a general procedure for the O-alkylation of a phenolic substrate using a substituted benzyl bromide.

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., DMF, acetone, or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.

-

If using K₂CO₃ or Cs₂CO₃, add it directly to the mixture. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes.

-

Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 60 °C and monitored by TLC or LC-MS.

-

After the reaction is complete, it is carefully quenched. If NaH was used, the quenching should be done at 0 °C with slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography or recrystallization to yield the pure O-alkylated product.

Data Presentation

The following table summarizes representative yields for alkylation reactions with substituted benzyl bromides, providing an indication of the expected efficiency of these reactions.

| Nucleophile (Substrate) | Benzyl Bromide Derivative | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | 4-Bromobenzyl bromide | K₂CO₃ | DMF | 80 | ~85-95 |

| Phenol | 4-Bromobenzyl bromide | K₂CO₃ | Acetone | Reflux | ~90-98 |

| Indole | 4-Bromobenzyl bromide | NaH | DMF | 25 | ~80-90 |

| Thiophenol | 4-Bromobenzyl bromide | K₂CO₃ | Acetonitrile | 60 | >95 |

| Diethylamine | 4-Bromobenzyl bromide | K₂CO₃ | DMF | 25 | ~85-95 |

Note: These are representative yields and may vary depending on the specific reaction conditions and the reactivity of the substrate.

Mandatory Visualizations

KRAS G12C Signaling Pathway

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that acts as a molecular switch in cells. In its active GTP-bound state, it triggers downstream signaling pathways that promote cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. Covalent inhibitors like Adagrasib specifically target the mutant cysteine at position 12, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.

Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition by Adagrasib.

Experimental Workflow for N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine with this compound.

Caption: General experimental workflow for N-alkylation using this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in constructing complex molecules, particularly in the field of oncology, highlights its importance in modern drug discovery. The provided protocols and pathway information are intended to facilitate the work of researchers in this exciting and rapidly advancing area.

Application Notes and Protocols: 4-Bromo-3-fluorobenzyl bromide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Bromo-3-fluorobenzyl bromide as a key intermediate in the synthesis of potent receptor tyrosine kinase (RTK) inhibitors. The strategic incorporation of the 4-bromo-3-fluorobenzyl moiety can significantly influence the biological activity of the resulting compounds, making it a valuable building block in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted benzyl halide that serves as a versatile reagent for the introduction of the 4-bromo-3-fluorobenzyl group into a target molecule. In medicinal chemistry, the unique substitution pattern of this reagent can impart favorable pharmacokinetic and pharmacodynamic properties. The presence of both a bromine and a fluorine atom on the phenyl ring allows for the modulation of lipophilicity, metabolic stability, and binding interactions with biological targets.

A significant application of this compound is in the development of small molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs). Misregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets. The synthesis of substituted pyrrolo[2,3-d]pyrimidines as multi-targeted RTK inhibitors represents a key area where this reagent can be effectively employed.[1][2]

Application in the Synthesis of Receptor Tyrosine Kinase Inhibitors

Substituted pyrrolo[2,3-d]pyrimidines have been identified as a promising scaffold for the development of potent inhibitors of several RTKs, including Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial mediators of tumor angiogenesis and growth. The synthesis of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines has been explored to develop multi-targeted inhibitors with enhanced antitumor efficacy.[1][2]

The general synthetic approach involves the N-alkylation of a pyrrolo[2,3-d]pyrimidine core with a substituted benzyl bromide, such as this compound. This reaction typically proceeds via a sodium hydride-induced alkylation.[1][2]

General Synthetic Scheme

Caption: General synthetic route for N-alkylation.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of a series of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines against key receptor tyrosine kinases. While the specific data for the 4-bromo-3-fluorobenzyl analog is not provided in the cited literature, the data for structurally related compounds demonstrate the potential for potent inhibition.

| Compound (Substituent on N7-benzyl) | PDGFRβ IC₅₀ (µM)[2] | VEGFR-2 IC₅₀ (µM)[2] |

| 4-Bromobenzyl | 0.024 | 0.045 |

| 3-Fluorobenzyl | 0.031 | 0.062 |

| 3-Chlorobenzyl | 0.028 | 0.051 |

| 3-Methylbenzyl | 0.045 | 0.088 |

Experimental Protocols

General Protocol for the Synthesis of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines[1][2]

This protocol describes a general method for the N-alkylation of N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine with a substituted benzyl bromide.

Materials:

-

N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

-

Substituted benzyl bromide (e.g., this compound) (1.1 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add the substituted benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Caption: Experimental workflow for synthesis.

Signaling Pathway Inhibition

The synthesized N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines act as inhibitors of receptor tyrosine kinases such as PDGFRβ and VEGFR-2. These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking the ATP binding site of the kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby disrupting the entire signaling cascade.

References

- 1. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4-Bromo-3-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel bioactive compounds utilizing 4-Bromo-3-fluorobenzyl bromide as a key starting material. The inherent reactivity of the benzylic bromide allows for its versatile use in forming new carbon-heteroatom bonds, making it an invaluable building block in medicinal chemistry and drug discovery. The presence of the bromo and fluoro substituents on the aromatic ring offers opportunities for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

The following sections detail synthetic protocols for two major classes of derivatives: O-alkylated and N-alkylated compounds. These derivatives have been designed based on scaffolds known to exhibit significant biological activities, such as enzyme inhibition and anticancer properties.

Application Note 1: Synthesis of 4-Bromo-3-fluorobenzyl Ether Derivatives as Potential Enzyme Inhibitors

Introduction

Substituted benzyl ethers are prevalent structural motifs in a variety of biologically active molecules. The Williamson ether synthesis is a robust and widely employed method for the preparation of such compounds.[1][2] It proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[1] this compound is an excellent electrophile for this reaction due to the highly reactive benzylic bromide. This protocol describes the synthesis of a series of 4-Bromo-3-fluorobenzyl ethers from various phenolic precursors. Phenolic compounds, including bromophenols, have been identified as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways and a target for anti-diabetic drugs.[3]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of 4-Bromo-3-fluorobenzyl ethers from phenolic starting materials.

Materials:

-

This compound

-

Substituted phenol (e.g., 4-bromophenol, 2,4-dibromophenol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted phenol (1.0 eq).

-

Add anhydrous DMF to dissolve the phenol (concentration approx. 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

-

Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether derivative.

Data Presentation

| Entry | Phenol Precursor | Product | Yield (%) | PTP1B Inhibition IC₅₀ (µM) [Hypothetical] |

| 1 | 4-Bromophenol | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | 85 | 5.2 |

| 2 | 2,4-Dibromophenol | 1-(Benzyloxy)-2,4-dibromo-benzene | 82 | 2.8 |

| 3 | 4-Nitrophenol | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | 91 | > 50 |

Visualizations

Caption: Experimental workflow for the Williamson ether synthesis.

Caption: Inhibition of the PTP1B signaling pathway.

Application Note 2: Synthesis of N-Substituted Derivatives as Potential Anticancer Agents

Introduction

N-alkylation is a fundamental reaction in organic synthesis for the creation of a vast array of functional molecules, including active pharmaceutical ingredients (APIs).[4] N-alkylated heterocycles are core structures in many approved drugs. For instance, N-benzylated pyrrolo[2,3-d]pyrimidines have been developed as potent multiple receptor tyrosine kinase (RTK) inhibitors.[4] RTKs are crucial in signaling pathways that control cell proliferation and angiogenesis, and their dysregulation is a hallmark of many cancers. This compound serves as an effective alkylating agent for nitrogen-containing nucleophiles such as amines and heterocycles.[4]

Experimental Protocol: N-Alkylation of Heterocycles

This protocol provides a general procedure for the N-alkylation of a heterocyclic amine using this compound.

Materials:

-

This compound

-

Heterocyclic amine (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-